molecular formula C19H15FN6O2S B2480468 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 863460-07-5

2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B2480468
CAS No.: 863460-07-5
M. Wt: 410.43
InChI Key: KBFNEFWNKQUUOJ-UHFFFAOYSA-N
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Description

2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with additional functional groups that contribute to its unique chemical properties

Mechanism of Action

Preparation Methods

The synthesis of 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves multiple steps, starting with the preparation of the triazolopyrimidine core. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate can yield an intermediate, which is then subjected to cyclization with thiourea to form the triazolopyrimidine core.

Chemical Reactions Analysis

2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

When compared to other triazolopyrimidine derivatives, 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide stands out due to its unique combination of functional groups, which enhance its biological activity. Similar compounds include:

This compound’s distinct structure and diverse applications make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O2S/c1-28-15-8-4-13(5-9-15)23-16(27)10-29-19-17-18(21-11-22-19)26(25-24-17)14-6-2-12(20)3-7-14/h2-9,11H,10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFNEFWNKQUUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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